molecular formula C16H23NO5 B13356060 Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Cat. No.: B13356060
M. Wt: 309.36 g/mol
InChI Key: XWRFXUZBQOBPGB-INIZCTEOSA-N
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Description

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a dimethoxyphenyl group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate typically involves multiple steps. One common method includes the use of starting materials such as 3,4-dimethoxyphenylacetic acid and ethyl acetoacetate. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

  • Step 1: Formation of Intermediate

      Reagents: 3,4-dimethoxyphenylacetic acid, ethyl acetoacetate

      Conditions: Catalysts such as p-toluenesulfonic acid, temperature around 80-100°C

      Reaction: Condensation reaction to form an intermediate compound

  • Step 2: Acetylation

      Reagents: Acetic anhydride, pyridine

      Conditions: Room temperature

      Reaction: Acetylation of the intermediate to form the final product

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for temperature and pH control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions, temperature around 50-70°C

    Reduction: Hydrogen gas, palladium catalyst, room temperature

    Substitution: Sodium hydroxide, ethanol, reflux conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Another compound with a dimethoxyphenyl group, used for its therapeutic properties.

Uniqueness

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18)/t16-/m0/s1

InChI Key

XWRFXUZBQOBPGB-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C

Origin of Product

United States

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